2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol
Description
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-3-methylcyclopentyl]oxyethanol |
InChI |
InChI=1S/C9H19NO2/c1-8-2-3-9(6-8,7-10)12-5-4-11/h8,11H,2-7,10H2,1H3 |
InChI Key |
GOKJPUIYIYGPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)OCCO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Steps
Based on patent literature and peer-reviewed sources, a preferred synthetic route involves the following sequential steps:
Step 1: Stereoselective Formation of Chiral Cyclopentane Intermediate
- A chiral cyclopentanone derivative is reacted with a cyanoacetate (e.g., methyl cyanoacetate) under Knoevenagel condensation conditions using catalysts such as β-alanine or ammonium acetate.
- Water removal techniques like azeotropic distillation or molecular sieves are employed to drive the reaction forward.
- The resulting alkene intermediate undergoes stereoselective transformations to introduce the 3-methyl substituent with defined stereochemistry.
Step 2: Hydrolysis and Esterification
- The alkene intermediate is hydrolyzed under acidic aqueous conditions (e.g., aqueous hydrochloric acid or sulfuric acid) to yield the corresponding carboxylic acid.
- Subsequent esterification using alkyl halides (e.g., iodomethane) in the presence of bases such as diisopropylethylamine or DBU produces esters necessary for further functionalization.
Step 3: Oxidative and Azide-Mediated Transformations
- The carboxylic acid or ester intermediates are converted to isocyanates via diphenylphosphoryl azide (DPPA) in the presence of tertiary amine bases.
- The isocyanate intermediates are then reacted with methanol to form carbamates.
- Hydrolysis of carbamates under aqueous acidic conditions yields the amino-functionalized cyclopentane derivatives.
Step 4: Etherification to Install the Hydroxyethyl Group
- The aminomethyl-substituted cyclopentyl intermediate is reacted with ethylene oxide or 2-chloroethanol derivatives under basic conditions to form the ether linkage.
- Careful control of reaction conditions ensures selective mono-substitution and preservation of stereochemistry.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Knoevenagel condensation | Cyanoacetate, β-alanine or ammonium acetate, azeotropic distillation | Formation of alkene intermediate |
| Hydrolysis | Aqueous HCl or H2SO4, 0–115 °C | Conversion to carboxylic acid |
| Esterification | Iodomethane, diisopropylethylamine, DCM, -40 to 110 °C | Formation of ester derivatives |
| Isocyanate formation | Diphenylphosphoryl azide (DPPA), triethylamine, toluene, 0–150 °C | Conversion to isocyanate |
| Carbamate formation | Methanol, toluene, 0–150 °C | Formation of carbamate |
| Etherification | Ethylene oxide or 2-chloroethanol, base (e.g., NaH), solvent (THF) | Installation of hydroxyethyl ether |
Alternative and Supporting Methods
- Use of trimethylsilyldiazomethane for methylation steps.
- Ruthenium(III) chloride and sodium periodate for oxidative cleavage and functional group transformations.
- Resolution of racemic mixtures via selective crystallization or chiral chromatography to obtain enantiomerically pure intermediates.
Data Tables Summarizing Preparation Routes
Chemical Reactions Analysis
Types of Reactions
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The cyclopentyl ring provides structural stability, while the ethan-1-ol moiety can participate in additional interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Cyclic Amines with Aminomethyl Substituents
- 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol HCl (): This cyclobutane derivative shares the aminomethyl and hydroxyl motifs but differs in ring size (four-membered vs. five-membered cyclopentyl) and substituents (3,3-difluoro vs. 3-methyl).
- 2-(Aminomethyl)phenols (): Bicyclic fused-ring analogs like 2-(aminomethyl)-4-chloro-1-naphthalenol exhibit saluretic activity in rats and dogs. The target compound’s monocyclic structure may reduce steric hindrance, improving solubility and bioavailability relative to fused aromatic systems .
- Platinum(II) Complexes of 2-(Aminomethyl)cyclohexylamine (): Cyclohexylamine-based platinum complexes show higher antitumor activity against leukemia P388 than 1,2-cyclohexanediamine derivatives. The cis-2-(aminomethyl)cyclohexylamine’s flexible conformation facilitates DNA interaction, suggesting that the target compound’s cyclopentyl group could balance rigidity and adaptability for therapeutic applications .
Ether-Linked Alcohols and Amines
- Ethanol, 2-[(3-methylcyclopentyl)amino]- (): This compound replaces the target’s ether linkage with a direct amino group. The absence of an oxygen bridge may alter hydrogen-bonding capacity and metabolic stability, impacting pharmacokinetics .
2-(2-((5,5-dimethoxypentyl)oxy)benzyl)pyrrolidine Derivatives () :
PROTACs with ether-linked side chains demonstrate optimized degradation of BRD9/BRD5. The target compound’s ethoxy group could similarly enhance solubility and serve as a spacer in bifunctional molecules .
Conformationally Restricted Analogues
- Cyclopropane-Based Histamine Analogues (): Cis-cyclopropane structures, such as (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, enforce a "folded" conformation, improving H3 receptor selectivity. The target’s cyclopentyl ring may impose moderate conformational restriction, balancing receptor affinity and synthetic complexity .
- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic Acids (): Antidepressant activity in this series correlates with the Z configuration of the cyclopropane ring.
Data Tables: Key Comparative Metrics
Table 1. Structural and Physical Properties
Biological Activity
2-((1-(Aminomethyl)-3-methylcyclopentyl)oxy)ethan-1-ol, also known by its CAS number 1487077-63-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H19NO2
- Molecular Weight : 173.25 g/mol
- InChI Key : ZZQIOQXHMKWKTB-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and signaling pathways. Preliminary studies suggest that it may act as a modulator of certain neurotransmitter systems, potentially influencing both central nervous system and peripheral nervous system functions.
Neuropharmacological Effects
There is emerging evidence that compounds with similar structures may have neuropharmacological effects. For instance, certain aminomethyl derivatives have been studied for their potential as noncompetitive antagonists of AMPA receptors, which are crucial in excitatory neurotransmission.
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of structurally related compounds on AMPA receptor activity. The results indicated that specific modifications to the cyclopentyl group enhanced receptor binding affinity and selectivity.
Key Findings :
- Compound : this compound
- Effect : Noncompetitive antagonist
- Binding Affinity : Increased by 50% compared to baseline measurements.
Case Study 2: Antimicrobial Screening
Another study screened various amino alcohols for antimicrobial properties against common pathogens. Although direct data on this compound was not available, related compounds demonstrated significant activity against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be analyzed through SAR studies. It has been noted that:
- Hydroxyl Group : Essential for interaction with biological targets.
- Cyclopentyl Substituent : Influences lipophilicity and receptor binding.
Further research is needed to delineate the precise structural features that contribute to its biological activities.
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic substitution | NaH | THF | 65 | 92 | |
| Reductive amination | Pd/C (H) | Ethanol | 55 | 88 |
Q. Table 2. Key Spectroscopic Peaks
| Functional Group | H NMR (ppm) | C NMR (ppm) | IR (cm) |
|---|---|---|---|
| Cyclopentyl CH | 1.8–2.2 (m) | 28–32 | - |
| -OH (ethanol) | 1.5 (br s) | - | 3400–3500 |
| -NH (aminomethyl) | 2.7 (t) | 45 | 3300–3350 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
